Cas no 1018499-29-0 (2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-Benzenamine)
1018499-29-0 structure
Product Name:2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-Benzenamine
CAS-nummer:1018499-29-0
MF:C13H21N3
MW:219.325942754745
CID:1096455
PubChem ID:28721681
Update Time:2025-04-20
2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-Benzenamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-Benzenamine
- 2-methyl-3-((4-methylpiperazin-1-yl)methyl)benzeneamine
- SCHEMBL309875
- 1018499-29-0
- UPGWEMVDPJIXSM-UHFFFAOYSA-N
- 2-methyl-3-[(4-methyl-1-piperazinyl)methyl]aniline
- DA-16318
-
- Inchi: 1S/C13H21N3/c1-11-12(4-3-5-13(11)14)10-16-8-6-15(2)7-9-16/h3-5H,6-10,14H2,1-2H3
- InChI-sleutel: UPGWEMVDPJIXSM-UHFFFAOYSA-N
- LACHT: N1(CC2C=CC=C(C=2C)N)CCN(C)CC1
Berekende eigenschappen
- Exacte massa: 219.173548g/mol
- Monoisotopische massa: 219.173548g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 211
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 219.33g/mol
- XLogP3: 1.3
- Topologisch pooloppervlak: 32.5Ų
2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-Benzenamine Gerelateerde literatuur
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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